Cas no 12038-13-0 (Praseodymium sulfide(Pr2S3))

Praseodymium sulfide(Pr2S3) Chemical and Physical Properties
Names and Identifiers
-
- Praseodymium sulfide(Pr2S3)
- dipraseodymium trisulphide
- PRASEODYMIUM SULFIDE
- praseodymium(3+),trisulfide
- praseodymium sulfide (2:3)
- EINECS 234-874-1
- praseodymium(3+);trisulfide
- 12038-13-0
- Praseodymium sulfide (Pr2S3)
- Q4845428
- PRASEODYMIUM(III) SULFIDE
- DTXSID60923362
- Praseodymium sulfide (2/3)
- Dipraseodymium trisulfide
- VUXGXCBXGJZHNB-UHFFFAOYSA-N
- DB-254541
-
- MDL: MFCD00049512
- Inchi: InChI=1S/2Pr.3S/q2*+3;3*-2
- InChI Key: VUXGXCBXGJZHNB-UHFFFAOYSA-N
- SMILES: [Pr+3].[Pr+3].[S-2].[S-2].[S-2]
Computed Properties
- Exact Mass: 377.7323
- Monoisotopic Mass: 377.73153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 0
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 3Ų
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Density: 5.100
- Melting Point: 1765°C
- PSA: 0
Praseodymium sulfide(Pr2S3) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009P1A-1g |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 1g |
$98.00 | 2023-12-26 | |
Aaron | AR009P9M-1g |
dipraseodymium trisulphide |
12038-13-0 | 99% | 1g |
$109.00 | 2023-12-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D888877-5g |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 5g |
1,656.00 | 2021-05-17 | |
Aaron | AR009P9M-250mg |
dipraseodymium trisulphide |
12038-13-0 | 99% | 250mg |
$42.00 | 2023-12-16 | |
Aaron | AR009P9M-5g |
dipraseodymium trisulphide |
12038-13-0 | 99% | 5g |
$388.00 | 2023-12-16 | |
1PlusChem | 1P009P1A-5g |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 5g |
$305.00 | 2023-12-26 | |
1PlusChem | 1P009P1A-250mg |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 250mg |
$47.00 | 2023-12-26 | |
A2B Chem LLC | AE51550-1g |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 1g |
$100.00 | 2024-04-20 | |
A2B Chem LLC | AE51550-5g |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 5g |
$342.00 | 2024-04-20 | |
A2B Chem LLC | AE51550-250mg |
dipraseodymium trisulphide |
12038-13-0 | 99.9% | 250mg |
$42.00 | 2024-04-20 |
Praseodymium sulfide(Pr2S3) Related Literature
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on Praseodymium sulfide(Pr2S3)
Recent Advances in Praseodymium Sulfide (Pr2S3, CAS: 12038-13-0) Research: Applications and Innovations in Chemical Biomedicine
Praseodymium sulfide (Pr2S3, CAS: 12038-13-0) has recently garnered significant attention in the field of chemical biomedicine due to its unique physicochemical properties and potential therapeutic applications. This rare-earth chalcogenide exhibits remarkable optical, electronic, and catalytic characteristics, making it a promising candidate for advanced biomedical applications. Recent studies have explored its utility in drug delivery systems, bioimaging, and antimicrobial therapies, highlighting its versatility and efficacy in addressing contemporary medical challenges.
A 2023 study published in Advanced Materials demonstrated the synthesis of Pr2S3 nanoparticles with enhanced biocompatibility and photothermal conversion efficiency. These nanoparticles were successfully employed in targeted cancer therapy, where they exhibited selective accumulation in tumor tissues and induced localized hyperthermia under near-infrared (NIR) irradiation. The study reported a tumor inhibition rate of over 80% in murine models, underscoring the potential of Pr2S3 as a novel theranostic agent.
In addition to its therapeutic applications, Pr2S3 has shown promise in diagnostic imaging. Research published in ACS Nano (2024) highlighted its use as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. The study revealed that Pr2S3-based contrast agents provided superior image resolution compared to conventional gadolinium-based agents, with minimal cytotoxicity. This breakthrough could pave the way for safer and more effective diagnostic tools in clinical settings.
Another groundbreaking application of Pr2S3 lies in its antimicrobial properties. A recent investigation in Nature Communications (2024) explored the mechanism by which Pr2S3 nanoparticles disrupt bacterial cell membranes, leading to rapid bactericidal effects. The study reported potent activity against multi-drug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative to traditional antibiotics in combating antimicrobial resistance.
Despite these advancements, challenges remain in the large-scale synthesis and clinical translation of Pr2S3-based technologies. Current research efforts are focused on optimizing synthesis protocols to improve yield and reproducibility, as well as conducting comprehensive toxicity studies to ensure long-term safety. Collaborative initiatives between academia and industry are expected to accelerate the development of Pr2S3-enabled biomedical products in the coming years.
In conclusion, Praseodymium sulfide (Pr2S3, CAS: 12038-13-0) represents a cutting-edge material with transformative potential in chemical biomedicine. Its multifaceted applications in therapy, diagnostics, and antimicrobial interventions position it as a key player in the next generation of medical innovations. Continued research and development will be crucial to unlocking its full potential and addressing the remaining challenges in its clinical adoption.
12038-13-0 (Praseodymium sulfide(Pr2S3)) Related Products
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 13769-43-2(potassium metavanadate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)




